N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide
Description
N-{[1-(4-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide is a heterocyclic acetamide derivative featuring a tetrazole core substituted with a 4-fluorophenyl group and a methylphenoxy-acetamide side chain. The 4-methylphenoxy group may further modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12-2-8-15(9-3-12)25-11-17(24)19-10-16-20-21-22-23(16)14-6-4-13(18)5-7-14/h2-9H,10-11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNKEZBANVFRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrazole ring, a fluorophenyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 303.31 g/mol. The presence of the fluorine atom in the fluorophenyl group enhances lipophilicity and metabolic stability.
The biological activity of this compound is believed to involve interactions with various molecular targets through mechanisms such as:
- Hydrogen Bonding : The tetrazole ring can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The lipophilic nature of the phenyl groups may facilitate membrane penetration and interaction with hydrophobic pockets in proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key biological pathways.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays showed effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent.
2. Anticancer Properties
Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through mechanisms involving mitochondrial pathways and caspase activation.
3. Protein Tyrosine Phosphatase (PTP) Inhibition
A related study on tetrazole derivatives indicated that compounds with similar structures could act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in diabetes and obesity. For instance, NM-03, a derivative with a tetrazole moiety, exhibited an IC50 value of 4.48 µM against PTP1B .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Potential PTP1B inhibitor with IC50 = 4.48 µM |
Case Study 1: Antimicrobial Evaluation
In vitro studies conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined for different strains.
Case Study 2: Cancer Cell Line Proliferation
A series of experiments were performed on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound.
Comparison with Similar Compounds
Structural Insights :
- Tetrazole vs. Triazole/Imidazole Cores : Tetrazoles (as in the target compound) exhibit higher metabolic stability compared to triazoles but may have reduced hydrogen-bonding capacity .
- The 4-methylphenoxy group offers moderate lipophilicity compared to the methoxyethyl group in ’s compound, which may enhance aqueous solubility .
Pharmacological and Physicochemical Properties
- Antiproliferative Activity: Triazole-linked indolinones () show VEGFR-2 inhibition (IC50 ~10–50 nM), suggesting that the target compound’s fluorophenyl and acetamide groups may similarly target kinase domains .
- Thermal Stability: High melting points (>300°C) in triazole-indolinones () suggest that the target compound’s crystalline structure may also confer stability .
Computational and Experimental Characterization
- Spectroscopy : IR and NMR data (e.g., C=O stretch at ~1678 cm⁻¹ in ) confirm acetamide and aryl group presence in analogs . HRMS in (error <1 ppm) validates molecular formulae .
- Docking Studies : Triazole derivatives in show binding to enzyme active sites (e.g., α-glucosidase), with bromophenyl substituents (9c) exhibiting stronger hydrophobic interactions than fluorophenyl groups .
Preparation Methods
Synthesis of 1-(4-Fluorophenyl)-1H-1,2,3,4-Tetrazole-5-Carbaldehyde
The tetrazole core is constructed via a Huisgen cycloaddition reaction:
Reagents :
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4-Fluorobenzonitrile
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Sodium azide (NaN₃)
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Ammonium chloride (NH₄Cl)
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Solvent: Dimethylformamide (DMF)
Procedure :
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4-Fluorobenzonitrile (1.0 eq) is dissolved in DMF under nitrogen.
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Sodium azide (1.2 eq) and ammonium chloride (0.2 eq) are added, and the mixture is heated to 100°C for 12–24 hours.
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The reaction is quenched with ice water, and the product 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde is extracted with ethyl acetate.
Key Parameters :
-
Yield : 70–85% (dependent on azide purity and reaction time).
-
Regioselectivity : The N1-substituted isomer dominates due to electronic effects of the fluorophenyl group.
Reductive Amination to Form the Tetrazole-Methyl Intermediate
The aldehyde is reduced to a primary amine and subsequently methylated:
Reagents :
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Sodium borohydride (NaBH₄)
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Methyl iodide (CH₃I)
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Solvent: Tetrahydrofuran (THF)
Procedure :
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The tetrazole-carbaldehyde (1.0 eq) is dissolved in THF and cooled to 0°C.
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Sodium borohydride (2.0 eq) is added slowly, followed by methyl iodide (1.5 eq).
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The mixture is stirred at room temperature for 6 hours, yielding 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine .
Key Parameters :
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Yield : 65–75%.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate).
Synthesis of 2-(4-Methylphenoxy)Acetyl Chloride
The acetamide precursor is prepared via acid chloride formation:
Reagents :
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2-(4-Methylphenoxy)acetic acid
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Thionyl chloride (SOCl₂)
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Solvent: Dichloromethane (DCM)
Procedure :
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2-(4-Methylphenoxy)acetic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in DCM for 3 hours.
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Excess thionyl chloride is removed under reduced pressure, yielding 2-(4-methylphenoxy)acetyl chloride .
Key Parameters :
-
Yield : >90%.
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Storage : Used immediately due to hydrolysis sensitivity.
Amide Coupling Reaction
The final step involves coupling the tetrazole-methylamine with the acid chloride:
Reagents :
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1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanamine
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2-(4-Methylphenoxy)acetyl chloride
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Triethylamine (TEA)
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Solvent: Toluene or DCM
Procedure :
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The amine (1.0 eq) is dissolved in toluene under nitrogen.
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Triethylamine (2.0 eq) is added, followed by dropwise addition of the acid chloride (1.1 eq).
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The reaction is stirred at room temperature for 4–6 hours.
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The organic phase is washed with dilute HCl (5%) and water, dried over sodium sulfate, and concentrated.
Key Parameters :
-
Yield : 80–90%.
-
Purification : Recrystallization from ethanol/water.
Alternative Routes and Optimization
One-Pot Tetrazole Formation and Amidation
A streamlined approach combines tetrazole synthesis and amide coupling:
Reagents :
-
4-Fluorobenzonitrile
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Sodium azide
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2-(4-Methylphenoxy)acetyl chloride
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Zinc bromide (ZnBr₂) catalyst
Procedure :
-
4-Fluorobenzonitrile, sodium azide, and ZnBr₂ are refluxed in DMF for 12 hours.
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2-(4-Methylphenoxy)acetyl chloride is added directly, and the mixture is stirred for 4 hours.
Key Parameters :
-
Yield : 60–70% (lower due to intermediate stability issues).
-
Advantage : Reduces purification steps.
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis is feasible:
Reagents :
-
Wang resin
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Fmoc-protected tetrazole-methylamine
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2-(4-Methylphenoxy)acetic acid
Procedure :
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The amine is loaded onto Wang resin via standard Fmoc chemistry.
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After deprotection, the acid is coupled using HBTU/DIPEA.
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Cleavage from the resin with TFA yields the final product.
Key Parameters :
-
Yield : 50–60%.
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Purity : >95% (HPLC).
Critical Analysis of Methodologies
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Multi-Step Synthesis | 80–90% | >98% | High |
| One-Pot Approach | 60–70% | 85–90% | Moderate |
| Solid-Phase Synthesis | 50–60% | >95% | Low |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound features a tetrazole ring, fluorophenyl group, and acetamide backbone. The tetrazole ring contributes to metabolic stability and hydrogen-bonding potential, while the fluorophenyl group enhances lipophilicity and target-binding affinity. The acetamide moiety facilitates interactions with enzymes via hydrogen bonding. These groups collectively influence solubility, stability, and bioactivity .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A typical synthesis involves multi-step reactions:
- Step 1 : Condensation of 4-fluorophenyltetrazole with a methyl halide to form the tetrazole-methyl intermediate.
- Step 2 : Coupling with 2-(4-methylphenoxy)acetic acid via nucleophilic substitution or carbodiimide-mediated amidation. Reaction conditions (e.g., pyridine as a catalyst, zeolite for regioselectivity) and solvent selection (DMF, dichloromethane) are critical for optimizing yields .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- HPLC : Purity analysis using C18 columns with UV detection at 254 nm. Cross-validation with elemental analysis ensures >95% purity .
Advanced Research Questions
Q. How can researchers optimize the synthesis route to address low yields in the final coupling step?
Low yields often arise from steric hindrance or poor nucleophilicity of intermediates. Strategies include:
- Using Zeolite Y-H to enhance regioselectivity during coupling .
- Replacing traditional solvents with ionic liquids to improve reaction kinetics.
- Employing microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may stem from variations in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies:
- Standardize protocols using OECD guidelines for cytotoxicity assays.
- Perform dose-response curves to identify non-linear effects.
- Compare structural analogs (e.g., trifluoromethoxy vs. methoxy substituents) to isolate structure-activity relationships (SAR) .
Q. What computational approaches are suitable for predicting target binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC50 values .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Adjustment : Stabilize the tetrazole ring by buffering solutions at pH 6–7.
- Lyophilization : Enhance shelf-life by removing hydrolytic water.
- Co-crystallization : Use co-formers (e.g., succinic acid) to reduce hygroscopicity .
Q. How can researchers address poor pharmacokinetic properties in preclinical studies?
- Prodrug Design : Mask the acetamide group with ester linkages to enhance bioavailability.
- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release.
- Metabolic Profiling : Identify cytochrome P450 metabolites via LC-MS/MS to guide structural modifications .
Q. What are the implications of halogen (F) substitution on bioactivity?
Fluorine enhances binding to aromatic pockets in enzymes (e.g., kinase ATP-binding sites) via van der Waals interactions. However, it may reduce solubility; balance with hydrophilic substituents (e.g., hydroxyl groups) .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Combinatorial Screening : Use high-throughput assays to test interactions with FDA-approved drugs.
- Isobologram Analysis : Quantify synergy using the Chou-Talalay method.
- Transcriptomic Profiling : RNA-seq to identify pathways modulated by combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
